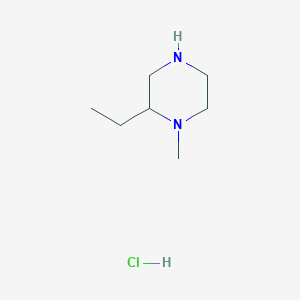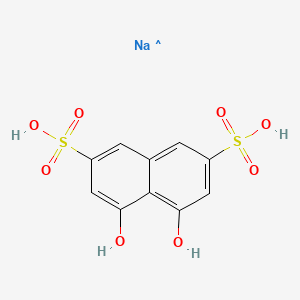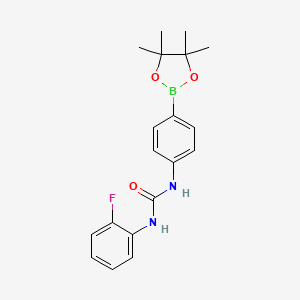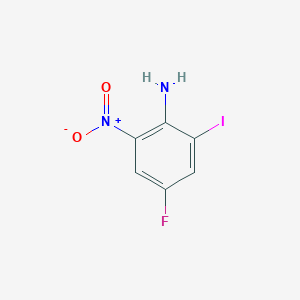
Tetrahydroxyl diphenylethylene-2-o-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroxyl diphenylethylene-2-o-glucoside typically involves several steps:
Formation of 2,3,5,4’-tetrahydroxystilbene derivative: This is achieved by reacting styrene with p-toluenesulfonyl chloride.
Formation of dihydroxyacetyl chloride: This involves the reaction of dihydroxyacetic acid with tin(II) chloride.
Condensation Reaction: The derivative from step 1 is condensed with dihydroxyacetyl chloride in the presence of a base to form 2,3,5,4’-tetrahydroxystilbene.
Glycosylation: The final step involves the reaction of 2,3,5,4’-tetrahydroxystilbene with glucose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Polygonum multiflorum, followed by purification processes to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetrahydroxyl diphenylethylene-2-o-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying stilbene derivatives and their reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants and anti-aging products.
Mecanismo De Acción
The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Cardioprotective Activity: The compound protects against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.
Comparación Con Compuestos Similares
Resveratrol: Another stilbene derivative with similar antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with comparable biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar therapeutic effects.
Uniqueness: Tetrahydroxyl diphenylethylene-2-o-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other stilbene derivatives. This makes it particularly valuable in pharmaceutical and cosmetic applications .
Propiedades
Fórmula molecular |
C20H22O9 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1 |
Clave InChI |
JAYVHSBYKLLDJC-ZPBLDHPVSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)

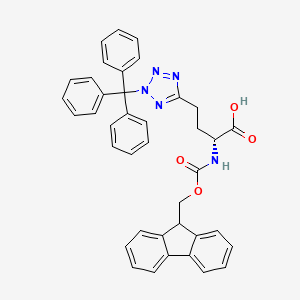
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)



